gamma-Carotene
gamma-Carotene
γ-Carotene is a plant carotenoid with provitamin A activity.
Gamma-Carotene, also known as G-carotene, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Thus, Gamma-carotene is considered to be an isoprenoid lipid molecule. Gamma-Carotene is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Carotene has been detected in multiple biofluids, such as blood and breast milk. Within the cell, Gamma-carotene is primarily located in the membrane (predicted from logP) and cytoplasm. Gamma-Carotene can be converted into rubixanthin.
Gamma-carotene is a cyclic carotene obtained by the cyclisation of lycopene. It has a role as a plant metabolite and a fungal metabolite. It is a cyclic carotene and a carotenoid beta-end group.
Gamma-Carotene, also known as G-carotene, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Thus, Gamma-carotene is considered to be an isoprenoid lipid molecule. Gamma-Carotene is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Carotene has been detected in multiple biofluids, such as blood and breast milk. Within the cell, Gamma-carotene is primarily located in the membrane (predicted from logP) and cytoplasm. Gamma-Carotene can be converted into rubixanthin.
Gamma-carotene is a cyclic carotene obtained by the cyclisation of lycopene. It has a role as a plant metabolite and a fungal metabolite. It is a cyclic carotene and a carotenoid beta-end group.
Brand Name:
Vulcanchem
CAS No.:
472-93-5
VCID:
VC21223305
InChI:
InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-27,29-30H,13,17,21,28,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+
SMILES:
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C
Molecular Formula:
C40H56
Molecular Weight:
536.9 g/mol
gamma-Carotene
CAS No.: 472-93-5
Cat. No.: VC21223305
Molecular Formula: C40H56
Molecular Weight: 536.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | γ-Carotene is a plant carotenoid with provitamin A activity. Gamma-Carotene, also known as G-carotene, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Thus, Gamma-carotene is considered to be an isoprenoid lipid molecule. Gamma-Carotene is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Carotene has been detected in multiple biofluids, such as blood and breast milk. Within the cell, Gamma-carotene is primarily located in the membrane (predicted from logP) and cytoplasm. Gamma-Carotene can be converted into rubixanthin. Gamma-carotene is a cyclic carotene obtained by the cyclisation of lycopene. It has a role as a plant metabolite and a fungal metabolite. It is a cyclic carotene and a carotenoid beta-end group. |
|---|---|
| CAS No. | 472-93-5 |
| Molecular Formula | C40H56 |
| Molecular Weight | 536.9 g/mol |
| IUPAC Name | 2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,3-trimethylcyclohexene |
| Standard InChI | InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-27,29-30H,13,17,21,28,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+ |
| Standard InChI Key | HRQKOYFGHJYEFS-BXOLYSJBSA-N |
| Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C |
| SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C |
| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C |
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